2-Hydroxy-3-propylhexanoic acid

CAS No.:

Cat. No.: VC18213106

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O3 |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 2-hydroxy-3-propylhexanoic acid |

| Standard InChI | InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

| Standard InChI Key | KWOSABRVKIUHQK-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CCC)C(C(=O)O)O |

Introduction

Structural Characteristics and Nomenclature

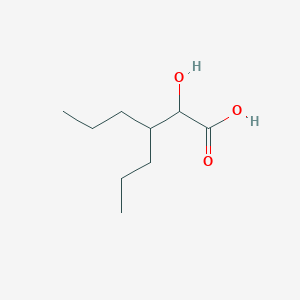

2-Hydroxy-3-propylhexanoic acid is a six-carbon carboxylic acid (hexanoic acid) featuring a hydroxyl (-OH) group at the second carbon and a propyl (-CH₂CH₂CH₃) substituent at the third carbon (Figure 1). Its IUPAC name derives from this substitution pattern, distinguishing it from related compounds such as 2-ethyl-3-propylhexanoic acid (CAS 58888-88-3) and 2-hydroxy-2-propylpentanoic acid (CID 313665) .

Molecular Formula and Weight

The molecular formula is C₉H₁₈O₃, with a calculated molecular weight of 174.24 g/mol. This aligns closely with propyl 2-hydroxyhexanoate (C₉H₁₈O₃, 174.237 g/mol) , though the latter is an ester derivative.

Stereochemical Considerations

While no chiral centers are explicitly reported for 2-hydroxy-3-propylhexanoic acid, synthetic routes for analogous 2-hydroxy propanoic acids emphasize enantiopurity. For example, the patent US20160102042A1 achieved >99% enantiomeric excess (ee) for 3-aryl-2-hydroxy propanoic acids via stereoselective alkylation . Such methodologies could theoretically apply to this compound if asymmetric synthesis is required.

Synthetic Pathways and Methodological Insights

Inspiration from Patented Protocols

The synthesis of 3-aryl-2-hydroxy propanoic acids provides a template for potential routes:

-

O-Alkylation: Starting materials like tyrosine derivatives undergo selective alkylation using bases (e.g., NaOH) and alkyl halides.

-

Diazotization and Dialkylation: Intermediate diazonium salts are treated with excess alkylating agents to install substituents.

-

Esterification/Hydrolysis: Final steps may involve ester formation (e.g., isopropyl esters) followed by hydrolysis to yield the free acid.

For 2-hydroxy-3-propylhexanoic acid, a similar approach could employ hexanoic acid precursors with appropriate protecting groups to direct regioselective hydroxylation and propylation.

Physicochemical Properties and Computational Predictions

Estimated Properties

Spectroscopic Data

-

IR: Expected O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).

-

NMR: Methyl protons (δ 0.8–1.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm), carboxylic proton (δ 10–12 ppm).

Toxicological Profiling via Read-Across

Hepatotoxicity Risks

Valproic acid analogs, such as 2-ethylhexanoic acid, induce hepatotoxicity in rats at doses ≥200 mg/kg/day . Structural similarities (branched alkyl chains) suggest 2-hydroxy-3-propylhexanoic acid may share metabolic pathways involving β-oxidation disruptions.

Developmental Toxicity

Skeletal abnormalities observed in valproic acid analogs (e.g., 2-propylhexanoic acid) at 100 mg/kg/day highlight potential risks. A conservative no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day is proposed pending experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume